Bienvenue dans la boutique en ligne BenchChem!

Dopan

Antitumor activity Fluorinated analogs Structure-activity relationship

Dopan (520-09-2) is the definitive 6-methyluracil mustard—the only reference standard that accurately recapitulates the 6-methyl substitution effect. Substituting uracil mustard (demethyldopan, CAS 66-75-1) alters XLogP, cellular uptake, and anti-tumor spectrum per published SAR, compromising experimental reproducibility. Procure authentic Dopan to benchmark halogenated analogs (Fluorodopan), validate lymphoid malignancy models (57% CLL response rate), and serve as positive control in murine sarcoma assays (S-45, Torashchansky). Request CoA with >98% purity.

Molecular Formula C9H13Cl2N3O2
Molecular Weight 266.12 g/mol
CAS No. 520-09-2
Cat. No. B1670883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopan
CAS520-09-2
Synonyms4-methyl-5-(bis(beta-chloroethyl)amino)uracil
6-methyluracil mustard
chloroethylaminouracil
dopan
Molecular FormulaC9H13Cl2N3O2
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)N(CCCl)CCCl
InChIInChI=1S/C9H13Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16)
InChIKeySDTHIDMOBRXVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dopan (CAS 520-09-2): A 6-Methyl Uracil Nitrogen Mustard Alkylating Agent for Antineoplastic Research


Dopan (CAS 520-09-2), chemically 5-[bis(2-chloroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione, is a nitrogen mustard alkylating agent in which a bis(2-chloroethyl)amine cytotoxic warhead is conjugated to a 6-methyluracil carrier [1]. This molecular design situates Dopan within the alkylating antineoplastic class, sharing the DNA cross-linking mechanism common to nitrogen mustards but distinguished by its specific 6-methyluracil moiety [2]. The compound appears as snow-white crystals with a decomposition point of 178-179°C, exhibits minimal solubility in cold water, acetone, and benzene, and is slightly soluble in alcohol [1]. As an early-generation alkylating agent developed in the 1950s, Dopan has been evaluated clinically and preclinically for activity against chronic leukemias, Hodgkin's disease, and various experimental tumor models, though it remains primarily a research tool rather than a front-line therapeutic [3].

Why Uracil Mustard Cannot Substitute for Dopan in Specialized Research Applications


Substituting Dopan (6-methyluracil mustard, CAS 520-09-2) with uracil mustard (demethyldopan, CAS 66-75-1) or other nitrogen mustard analogs introduces experimentally significant variables that compromise data reproducibility and biological interpretation. The single methyl substitution at the 6-position of the uracil ring in Dopan alters physicochemical parameters including calculated XLogP (0.9 for Dopan versus a lower predicted value for uracil mustard), topological polar surface area (61.4 Ų for Dopan), and hydrogen bonding capacity, all of which influence cellular uptake kinetics and intracellular distribution [1]. Direct comparative biological studies demonstrate that uracil mustard and Dopan exhibit distinct activity profiles across tumor models, confirming that the 6-methyl modification is not pharmacologically silent [2]. Additionally, the differential tumor spectrum between Dopan and other alkylating metabolites such as sarcolysin (phenylalanine mustard) underscores the functional relevance of the uracil-based carrier structure in determining tissue and tumor-type selectivity [3]. For researchers investigating structure-activity relationships, DNA alkylation patterns, or carrier-mediated drug delivery, these molecular distinctions render in-class substitution scientifically invalid without explicit re-validation.

Dopan (CAS 520-09-2) Quantitative Differentiation Evidence: Comparative Biological Activity Data


Fluorodopan Versus Dopan: Direct Head-to-Head Comparison of Antitumor Activity

In a direct comparative study, Fluorodopan (5-[(2-fluoroethyl)(2-chloroethyl)amino]-6-methyluracil) was synthesized and its antitumor activity evaluated against the parent compound Dopan [1]. This head-to-head comparison provides direct evidence that fluorine substitution on one chloroethyl arm modulates the biological activity profile relative to Dopan, a finding relevant for structure-activity relationship studies and analog development programs [1]. The study was conducted under National Cancer Institute contract support [1].

Antitumor activity Fluorinated analogs Structure-activity relationship

Uracil Mustard Versus Dopan: Comparative Biological Activity Across Tumor Models

A comparative study titled 'A comparison of the biological activity of uracil mustard and Dopan' examined the differential activity profiles of these two structurally related alkylating agents [1]. Uracil mustard (demethyldopan, CAS 66-75-1) lacks the 6-methyl group present in Dopan (CAS 520-09-2) [2]. The study documented that these compounds exhibit distinct biological activity patterns, confirming that the methyl substitution significantly influences pharmacological behavior [1]. The demethyl analog uracil mustard is a nitrogen mustard derivative of uracil used in lymphatic malignancies and causes mainly gastrointestinal and bone marrow damage [3].

Biological activity comparison Tumor models Nitrogen mustard

Dopan Versus Sarcolysin: Differential Tumor Spectrum Driven by Carrier Moiety

Comparative analysis of alkylating metabolites reveals that Dopan (uracil/6-methyluracil carrier) and sarcolysin (phenylalanine carrier) exhibit distinctly different tumor spectra despite sharing the same chloroethylamino cytotoxic warhead [1]. Dopan demonstrates effectiveness in Hodgkin's disease and chronic myelogenous and lymphatic leukemia, whereas sarcolysin is ineffective in Hodgkin's disease but shows positive results in seminoma, reticulosarcoma, multiple myeloma, Ewing's bone tumor, and primary cancers of the liver and ovaries [1]. These divergent clinical activity profiles provide strong class-level evidence that the carrier moiety (6-methyluracil for Dopan vs. phenylalanine for sarcolysin) plays a deterministic role in tumor-type selectivity [1].

Tumor spectrum Carrier-mediated selectivity Alkylating metabolites

Dopan in Chronic Lymphoid Leukemia: Clinical Response Rate Compared to Degranol

In a clinical review of nitrogen mustard therapy for chronic leukemias, Dopan induced responses in 33 of 58 patients (57% response rate) with chronic lymphoid leukemia, while degranol (mannomustine) produced responses in 26 of 34 patients (76% response rate) [1]. Degranol (mannomustine) is a nitrogen mustard derivative alkylating agent with a mannitol carrier that causes severe bone marrow depression and is a powerful vesicant . This cross-study comparison provides quantitative response rate data for both agents in the same disease indication.

Chronic lymphoid leukemia Response rate Nitrogen mustard

Dopan Experimental Tumor Efficacy: Activity Across 12 Tumor Models with Defined Differential Sensitivity

Preclinical evaluation demonstrates that Dopan exhibits measurable antitumor activity across twelve distinct experimental tumor models, with clearly defined gradations of efficacy [1]. The compound shows highest effectiveness against fusiform sarcoma-45, Torashchansky's polymorphocellular sarcoma, and carcinoma of the uterus in mice [1]. Moderate activity is observed against Brown-Pearce tumors, polymorphocellular sarcoma M-1, Ehrlich's adenocarcinoma, Crocker's sarcoma, and mammary gland carcinoma in mice [1]. Little effect is documented in treating induced sarcoma in rats, mouse leukosis, and liver cancer [1].

Experimental tumor models Sarcoma In vivo efficacy

Recommended Research and Procurement Scenarios for Dopan (CAS 520-09-2)


Structure-Activity Relationship Studies of Halogenated Uracil Mustard Analogs

Dopan serves as the essential reference standard for SAR studies investigating halogen substitution effects on nitrogen mustard antitumor activity. As demonstrated by the Fluorodopan comparative study [1], Dopan is the benchmark against which fluorinated analogs are directly compared. Researchers synthesizing and evaluating novel halogenated (F, Br, I) or mixed-halogen uracil mustard derivatives require authentic Dopan to establish baseline activity and interpret structural modifications.

Carrier-Mediated Drug Delivery and Tumor Targeting Mechanism Research

The differential tumor spectrum between Dopan (uracil carrier) and sarcolysin (phenylalanine carrier) establishes Dopan as a critical probe for investigating carrier-mediated drug targeting mechanisms [1]. Studies examining how the 6-methyluracil moiety influences tissue distribution, cellular uptake via nucleoside transporters, or tumor-selective alkylation patterns should prioritize Dopan as the uracil-carrier representative in comparative panels with other alkylating metabolites.

Chronic Leukemia and Lymphoid Malignancy Research Models

Dopan's documented clinical response rate of 57% in chronic lymphoid leukemia patients [1] and its established activity in Hodgkin's disease and chronic myelogenous leukemia [2] position this compound as a relevant research tool for lymphoid malignancy studies. Investigators developing or validating chronic leukemia models, studying nitrogen mustard resistance mechanisms, or benchmarking novel agents against historical alkylator efficacy data will find Dopan procurement justified by this clinical dataset.

Experimental Oncology Positive Control for Murine Sarcoma Models

For researchers utilizing murine sarcoma models, Dopan provides a well-characterized positive control with defined efficacy expectations. The compound demonstrates highest activity in fusiform sarcoma-45 and Torashchansky's polymorphocellular sarcoma [1], making it a suitable reference agent for calibrating assay sensitivity or validating new therapeutic candidates in these specific tumor systems. The quantitative efficacy ranking across 12 models [1] enables rational selection of Dopan-appropriate versus Dopan-inappropriate tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.